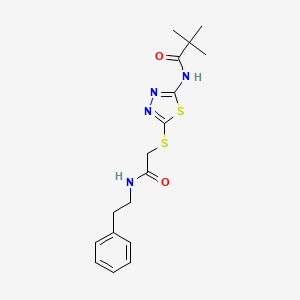

![molecular formula C12H19NO3 B2973452 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol CAS No. 940201-40-1](/img/structure/B2973452.png)

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol, also known as AVE-2268, is a benzylamine-containing molecule that belongs to the family of beta-amino alcohols1. It has a molecular formula of C12H19NO3 and a molecular weight of 225.2881.

Synthesis Analysis

The synthesis of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol is not explicitly mentioned in the search results. However, related compounds such as 2-(2-Aminoethoxy)ethanol are commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling2.Molecular Structure Analysis

The molecular structure of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol is not directly provided in the search results. However, the related compound 2-[(4-Methoxybenzyl)amino]ethanol has a molecular formula of C10H15NO2, an average mass of 181.232 Da, and a monoisotopic mass of 181.110275 Da3.Chemical Reactions Analysis

The specific chemical reactions involving 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not detailed in the search results. However, reactions at the benzylic position, which would include the benzyl group in this compound, can typically occur via an SN1 pathway, via the resonance-stabilized carbocation4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not provided in the search results. However, the related compound 2-[(4-Methoxybenzyl)amino]ethanol has a molecular formula of C10H15NO2, an average mass of 181.232 Da, and a monoisotopic mass of 181.110275 Da3.Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation Applications

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on titanium dioxide (TiO2) under visible light irradiation demonstrates high conversion and selectivity. This process, attributed to a characteristic surface complex formation on TiO2, highlights the potential application of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol and its derivatives in green chemistry and sustainable processes (Higashimoto et al., 2009).

Protective Group in Organic Synthesis

The compound and its related derivatives serve as protective groups in synthetic organic chemistry. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids. This approach underscores the relevance of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol in facilitating synthetic pathways that are compatible with various functional groups (Yoo et al., 1990).

Antibacterial Activity

The synthesis and characterization of Schiff bases related to 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol demonstrate antibacterial activities against different bacterial strains. This indicates its potential application in developing new antibacterial agents (Zhu Wen-jie, 2004).

Liquid Crystalline Properties

New mesogenic alcohols derived from reactions involving compounds similar to 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol show liquid crystalline properties. These materials, having azobenzene groups sensitive to ultraviolet light, find applications in the field of material science for the development of photoresponsive materials (한양규 & 김경민, 1999).

Enzyme-catalyzed Oxidation

Studies on enzyme-catalyzed oxidation processes reveal that compounds like 4-methoxybenzyl alcohol, a derivative of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol, can be oxidized to corresponding alcohols and aldehydes. This insight is crucial for understanding enzymatic reactions and developing biocatalysts (Miller et al., 1995).

Safety And Hazards

The safety and hazards associated with 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not detailed in the search results.

Zukünftige Richtungen

The future directions for research or applications involving 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to specific scientific literature or resources.

Eigenschaften

IUPAC Name |

2-[2-[(4-methoxyphenyl)methylamino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-12-4-2-11(3-5-12)10-13-6-8-16-9-7-14/h2-5,13-14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNAEARNGWISRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2973374.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)

![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)